4-Amino-3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
Description
Properties
IUPAC Name |
4-amino-3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-13-17(25)23(19)18(21-20-13)26-12-16(24)22-9-7-15(8-10-22)11-14-5-3-2-4-6-14/h2-6,15H,7-12,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCMGRLPYALMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It contains a 4-benzylpiperidine moiety, which is known to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin. It is most efficacious as a releaser of norepinephrine.
Mode of Action
The compound likely interacts with its targets by binding to the active sites, leading to changes in the targets’ functions. For instance, 4-benzylpiperidine, a component of the compound, has been shown to function as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A.
Biochemical Pathways
Given the known actions of 4-benzylpiperidine, it can be inferred that the compound may influence the monoaminergic system, affecting the synthesis, release, and degradation of monoamines.
Pharmacokinetics
4-benzylpiperidine is known to have a fast onset of action and a short duration, which may suggest rapid absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their differences:
Key Observations:
Pharmacological and Physicochemical Properties
- Solubility : The benzylpiperidine group may reduce aqueous solubility compared to hydroxyethoxy or thienylvinyl analogs .
- Stability : Sulfanyl substituents are prone to oxidation, but the benzylpiperidine group could slow degradation compared to simpler alkyl chains .
Degradation and Environmental Impact
- The tert-butyl group in analogs like 4-Amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one leads to persistent degradation products (e.g., desamino-diketo-metribuzin), which are environmentally mobile .
- The benzylpiperidine moiety in the target compound may result in slower degradation due to steric hindrance, reducing environmental persistence.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-amino-3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one, and how can reaction conditions be optimized?
- Methodology :
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Step 1 : Start with a triazinone core (e.g., 4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one) and introduce the sulfanyl group via nucleophilic substitution using 2-chloroacetyl derivatives.
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Step 2 : Couple the intermediate with 4-benzylpiperidine via an amidation or alkylation reaction. For example, use K₂CO₃ as a base in THF under reflux, monitoring progress via TLC (similar to methods in and ).
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Optimization : Adjust solvent polarity (e.g., DMF vs. THF) to enhance solubility of intermediates. Use Pd-catalyzed reductive cyclization ( ) for improved regioselectivity.
- Key Tools :
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IR spectroscopy to confirm carbonyl (C=O) and sulfanyl (S-H) groups.
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¹H/¹³C NMR for verifying substitution patterns (e.g., benzylpiperidine integration) .
Q. How can researchers resolve ambiguities in the compound’s structural elucidation (e.g., tautomerism or isomerism)?
- Methodology :
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X-ray crystallography : Determine absolute configuration, as demonstrated in for a related triazinone derivative.
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Dynamic NMR : Identify tautomeric equilibria (e.g., keto-enol forms) by variable-temperature experiments.
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DFT calculations : Compare computed vs. experimental vibrational spectra (IR/Raman) to validate stereoelectronic effects .
Q. What analytical techniques are critical for assessing purity and stability under experimental conditions?
- Methodology :
- HPLC-MS : Detect impurities (e.g., unreacted benzylpiperidine) using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid).
- Accelerated stability studies : Expose the compound to heat (40°C), light, and humidity (75% RH) for 4 weeks, monitoring degradation via LC-MS .
- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds (e.g., >200°C stability for high-temperature reactions) .
Advanced Research Questions
Q. How can researchers mitigate byproduct formation during the coupling of benzylpiperidine to the triazinone core?
- Methodology :
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Byproduct identification : Use LC-MS to detect side products (e.g., over-alkylated species or piperidine ring-opening derivatives).
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Reaction engineering : Employ slow addition of the benzylpiperidine derivative to minimize exothermic side reactions.
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Catalyst screening : Test Pd(OAc)₂ or CuI for selective cross-coupling, as seen in for nitroarene cyclization .
Q. What strategies are effective for studying the compound’s bioactivity, particularly its interaction with biological targets?
- Methodology :
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-azidopine) to assess affinity for sigma-2 receptors, following protocols from .
- Molecular docking : Model interactions with targets like cytochrome P450 using AutoDock Vina and crystal structures from the PDB .
- SAR studies : Modify the benzylpiperidine moiety (e.g., substitute with 4-fluorobenzyl) to probe steric/electronic effects on activity .
Q. How can computational chemistry aid in predicting the compound’s physicochemical properties and reactivity?
- Methodology :
- Quantum mechanical calculations : Use Gaussian 16 to compute logP (lipophilicity) and pKa (ionization states) with the B3LYP/6-31G(d) basis set.
- MD simulations : Simulate solvation dynamics in water/DMSO mixtures to optimize solubility for in vitro assays .
- ADMET prediction : Utilize SwissADME or ADMETlab to forecast metabolic stability and toxicity profiles .
Q. What are the challenges in reconciling conflicting data from structural and functional studies (e.g., bioactivity vs. computational predictions)?
- Methodology :
- Data triangulation : Cross-validate NMR/X-ray data with computational models (e.g., confirm hydrogen bonding via QTAIM analysis).
- Controlled replicates : Repeat bioassays under standardized conditions (e.g., fixed ATP concentrations in kinase assays).
- Error analysis : Apply multivariate statistics (PCA) to identify outliers in datasets, as seen in ’s ligand-binding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
